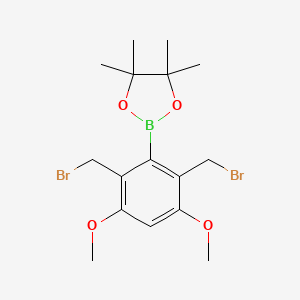

2-(2,6-Bis(bromomethyl)-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a brominated arylboronate ester with a pinacol boronate core. Its structure features two bromomethyl groups at the 2,6-positions of a dimethoxy-substituted benzene ring, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, such as indazole derivatives .

Synthesis:

The compound is synthesized via radical bromination of its precursor, 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, using N-bromosuccinimide (NBS) and AIBN in CCl₄ under reflux. The reaction yield is low (13%), attributed to steric hindrance from the bromomethyl groups and instability of the product .

Properties

Molecular Formula |

C16H23BBr2O4 |

|---|---|

Molecular Weight |

450.0 g/mol |

IUPAC Name |

2-[2,6-bis(bromomethyl)-3,5-dimethoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H23BBr2O4/c1-15(2)16(3,4)23-17(22-15)14-10(8-18)12(20-5)7-13(21-6)11(14)9-19/h7H,8-9H2,1-6H3 |

InChI Key |

OAOKIKCNSFIDRQ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2CBr)OC)OC)CBr |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2,6-Bis(bromomethyl)-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common route includes the bromination of 3,5-dimethoxybenzyl alcohol to form 2,6-bis(bromomethyl)-3,5-dimethoxybenzyl bromide. This intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions to yield the final product .

Chemical Reactions Analysis

Oxidative Deboronation and Quinone Methide (QM) Formation

Compound 3a undergoes hydrogen peroxide (H₂O₂)-induced oxidative deboronation, leading to quinone methide (QM) intermediates. This reaction is critical for biological applications, particularly DNA cross-linking.

Reaction Mechanism:

-

H₂O₂ Activation : H₂O₂ oxidizes the boronate ester, triggering deboronation.

-

QM Intermediate Formation : The resulting benzyl carbocation rearranges into a QM species.

-

DNA Alkylation : The QM reacts with nucleophilic sites on DNA (e.g., guanine N7), forming interstrand cross-links (ICLs) .

Key Findings:

-

Leaving Group Influence : Bromine (Br) outperforms acetate as a leaving group in H₂O₂-mediated reactions.

-

Electron-Donating Effects : Methoxy groups at the meta position enhance QM stability and DNA cross-linking efficiency.

Nucleophilic Substitution at Bromomethyl Sites

The bromomethyl groups (-CH₂Br) participate in nucleophilic substitution reactions, enabling bifunctional alkylation.

Example Reactions:

-

With Amines :

-

With Thiols :

Biological Relevance:

-

These reactions contribute to 3a 's anticancer activity by alkylating cellular biomolecules (e.g., proteins, DNA) .

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables participation in palladium-catalyzed cross-coupling reactions, though this application is secondary to its biological reactivity.

General Reaction:

(Ar = Aryl; X = Halide)

Limitations:

-

The steric bulk of the bis-bromomethyl substituents may hinder catalytic activity compared to simpler boronate esters.

Hydrolysis and Stability Considerations

Compound 3a exhibits moderate stability under physiological conditions but undergoes hydrolysis in aqueous environments.

Hydrolysis Pathways:

-

Boronate Ester Hydrolysis :

-

Bromomethyl Hydrolysis :

Stability Data:

| Condition | Observation | Source |

|---|---|---|

| Phosphate buffer (pH 8) | Slow hydrolysis of boronate ester | |

| DMSO/Water mixtures | Rapid deboronation with H₂O₂ |

Biological Activity and DNA Cross-Linking Efficiency

Compound 3a demonstrates potent anticancer activity due to its dual reactivity (QM formation and alkylation).

Cellular Studies:

-

IC₅₀ Values : Significant growth inhibition observed in leukemia, colon cancer, and renal cancer cell lines .

-

γ-H2AX Assays : Induced DNA damage (phosphorylated H2AX) in quiescent chronic lymphocytic leukemia (CLL) lymphocytes .

Comparison with Analogs:

| Compound | Leaving Group | QM Formation Rate | DNA Cross-Linking Efficiency |

|---|---|---|---|

| 3a | Br | Slow | High |

| 3b | Acetate | Fast | Low |

Scientific Research Applications

2-(2,6-Bis(bromomethyl)-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Materials Science: It is employed in the development of new materials with unique electronic and optical properties.

Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Bis(bromomethyl)-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its reactivity in coupling reactions. The boronate ester group facilitates the transfer of organic groups to palladium catalysts, enabling the formation of new carbon-carbon bonds. This process is crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Key Data :

- Molecular Formula : C₁₆H₂₂BBr₂O₄

- ¹H NMR (CDCl₃): δ 6.47 (s, 1H), 4.9 (s, 4H, BrCH₂), 3.92 (s, 6H, OCH₃), 1.49 (s, 12H, CH₃) .

- Applications : Used in pharmaceutical research for constructing indazole-based scaffolds with antitumor activity .

Safety :

Handling requires precautions due to flammability (P210) and toxicity (P101, P102) .

Substituent Effects on Reactivity and Stability

Key Observations :

- Bromomethyl Groups : The target compound’s bromomethyl substituents enable post-functionalization (e.g., alkylation) but reduce stability and yield due to steric and electronic challenges .

- Halogen Effects : Chloro and fluoro analogs exhibit higher yields and stability but lack the versatility of bromomethyl groups for further derivatization .

Stability and Handling

Biological Activity

The compound 2-(2,6-bis(bromomethyl)-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , with the CAS number 2096469-93-9 , is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties based on various studies and data sources.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 449.97 g/mol . It features a dioxaborolane ring structure which is known for its reactivity and potential applications in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activities. For instance:

- Inhibition of Cancer Cell Growth: Research has shown that certain arylboronates can induce cell death in various cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

- Mechanism of Action: The anticancer activity is believed to be associated with DNA damage response pathways. The induction of H2AX phosphorylation suggests that these compounds may cause DNA interstrand cross-linking .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects:

- Cytokine Release Inhibition: It has been reported to inhibit lipopolysaccharide (LPS)-induced release of tumor necrosis factor-alpha (TNFα) in microglial cells and cytokine release in human monocytes. This suggests a potential role in managing neuroinflammation .

- Signaling Pathways: The activation of neurotrophic signaling pathways is another area of interest. Compounds like K252a and CEP1347 demonstrate neuroprotective effects through the activation of Akt and ERK pathways .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Study : A study involving the synthesis of arylboronates demonstrated their ability to inhibit the growth of various tissue-derived cancer cells while exhibiting minimal effects on normal cells. This selectivity was attributed to the compounds' mechanisms involving DNA damage induction .

- Neuroprotective Study : In models of neuroinflammation, treatment with related compounds showed a reduction in inflammatory markers and improved neuronal survival rates. The involvement of multiple signaling pathways suggests a complex mechanism underlying their protective effects .

Q & A

Q. Table 1: Synthesis Variables and Outcomes

| Variable | (Analog) | |

|---|---|---|

| Catalyst/Initiator | AIBN | UiO-Co (0.2 mol%) |

| Solvent | CCl₄ | Mesitylene |

| Yield | 13% | 94% (analog compound) |

| Reaction Time | 2 h (reflux) | 4 h (room temperature) |

Advanced: How does the bromomethyl substitution influence reactivity in cross-linking or polymerization?

Methodological Answer:

The bromomethyl groups act as alkylating agents, enabling DNA cross-linking in cytotoxicity studies . Key considerations:

- Steric Effects: The 2,6-bis(bromomethyl) arrangement creates steric hindrance, favoring intramolecular cyclization over intermolecular reactions.

- Leaving Group Ability: Bromine’s high leaving propensity facilitates nucleophilic substitution. Test reactivity by substituting Br with Cl or I and monitor kinetics via HPLC.

- Applications: Use in photoredox Ir-catalyzed couplings (analogous to ) to form C–C bonds. Optimize by varying ligands (e.g., bipyridine) and light sources.

Basic: What spectroscopic techniques are critical for characterization, given its instability?

Methodological Answer:

- ¹H/¹³C NMR: Conduct at low temperatures (–20°C) under inert atmosphere to mitigate degradation . Use deuterated solvents (CDCl₃) with stabilizers (e.g., BHT).

- ¹¹B NMR: Detect boron environments (δ ~33 ppm for dioxaborolanes) . Compare with stable analogs (e.g., ).

- FT-IR: Monitor B–O stretches (~1350 cm⁻¹) and methoxy C–O (~1250 cm⁻¹) to confirm functional groups.

Q. Table 2: Key Spectroscopic Data

| Technique | Observation (This Compound) | Stable Analog ( ) |

|---|---|---|

| ¹H NMR (δ) | 6.47 (s, 1H), 4.9 (s, 4H) | 7.79–7.73 (dt, 2H) |

| ¹³C NMR (δ) | 149.7 (aromatic C–O) | 162.1 (COO⁻) |

| Stability | Degrades within hours at RT | Stable at RT |

Advanced: How can contradictions in synthetic yields for dioxaborolanes be resolved?

Methodological Answer:

Discrepancies (e.g., 13% vs. 94% yields in vs. 6 ) arise from:

- Catalyst Efficiency: Transition-metal catalysts (UiO-Co) enhance turnover vs. radical initiators (AIBN).

- Reaction Monitoring: Use TLC/HPLC to track intermediates and optimize quenching times.

- Byproduct Management: Add scavengers (e.g., silica gel) to trap excess bromine.

Strategies:

- Screen catalysts (Pd, Ni, Co) for C–B bond formation.

- Employ flow chemistry to control exothermic bromination steps.

Basic: What safety protocols are essential for handling bromomethyl groups?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and flame-resistant lab coats .

- Ventilation: Conduct reactions in fume hoods due to volatile CCl₄ and HBr release .

- Storage: Store at 0–6°C in amber vials under argon to prevent hydrolysis .

- Spill Management: Neutralize brominated waste with NaHCO₃ before disposal .

Advanced: Can computational modeling predict regioselectivity in Suzuki-Miyaura couplings?

Methodological Answer:

Yes. For Suzuki-Miyaura applications (analogous to ):

- DFT Calculations: Model boron electron density (Mulliken charges) to identify reactive sites.

- Steric Maps: Use molecular dynamics to simulate steric clashes with Pd catalysts.

- Validation: Compare computed activation energies with experimental outcomes (e.g., coupling at 3,5-dimethoxy vs. bromomethyl sites).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.